

Application Notes and Protocols for the E3 Ligase TRIM29 in Oncology Research

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Compound of Interest						
Compound Name:	E3 ligase Ligand 29					
Cat. No.:	B13478276	Get Quote				

A Note on "E3 Ligase Ligand 29": Initial searches for a specific molecule named "E3 Ligase Ligand 29" did not yield a well-characterized compound in the scientific literature for oncology research. The name likely originates from a product catalog. However, extensive research is available on the E3 ubiquitin ligase TRIM29 (Tripartite Motif Containing 29), which plays a significant and multifaceted role in cancer biology. These application notes, therefore, focus on the applications of studying and targeting the E3 ligase TRIM29 in oncology research.

Introduction to TRIM29 in Oncology

Tripartite Motif Containing 29 (TRIM29) is a member of the TRIM family of proteins, some of which function as E3 ubiquitin ligases.[1] TRIM29's role in cancer is complex and context-dependent, acting as either an oncogene or a tumor suppressor in different malignancies.[2] Its expression is frequently altered in various cancers, including pancreatic, lung, bladder, and colorectal cancer, where it influences key cellular processes such as proliferation, apoptosis, invasion, and chemoresistance.[3][4] TRIM29 is involved in several critical signaling pathways, making it a compelling target for cancer research and therapeutic development.[5][6]

Data Summary: TRIM29 Expression and Function in Various Cancers

The following table summarizes the diverse roles of TRIM29 across different cancer types, highlighting its primary function and the signaling pathways it modulates.



Cancer Type	TRIM29 Expression	Primary Role	Key Signaling Pathways Involved	Reference(s)
Pancreatic Cancer	Upregulated	Oncogene	Stabilizes Yes- associated protein 1 (YAP1), promoting proliferation.	[3][7]
Lung Cancer (NSCLC)	Upregulated	Oncogene	Activates NF-ĸB signaling, leading to increased cell growth.	[5]
Downregulation increases chemosensitivity to cisplatin.	[4]			
Bladder Cancer	Upregulated	Oncogene	Epigenetic regulation involving suppression of miR-29 and subsequent silencing of PTEN.	[5]
Colorectal Cancer	Upregulated	Oncogene	Activates Wnt/β-catenin signaling by upregulating CD44, promoting invasion and metastasis.	[6]
Breast Cancer	Downregulated	Tumor Suppressor	Suppresses invasiveness by downregulating TWIST1.	[2][5]



Liver Cancer	Upregulated in Lenvatinib- resistant cells	Modulator of Chemoresistanc e	Ubiquitinates and degrades YBX1, inhibiting the PI3K/AKT pathway to reverse lenvatinib resistance.	[8]
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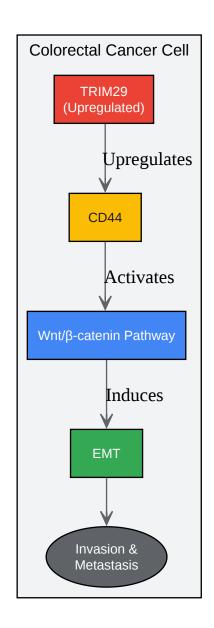
Key Signaling Pathways Involving TRIM29 in Cancer

Understanding the signaling cascades in which TRIM29 participates is crucial for elucidating its role in cancer progression and for designing targeted therapies.

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

In colorectal cancer, TRIM29 has been shown to promote the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. It achieves this by activating the Wnt/β-catenin signaling pathway through the upregulation of CD44.[6]





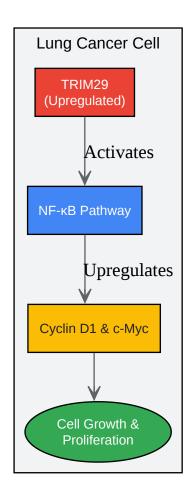
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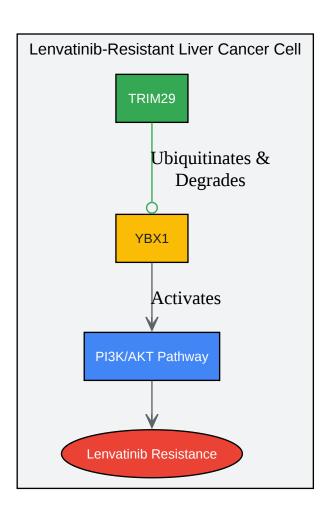
Caption: TRIM29-mediated activation of Wnt/ β -catenin signaling in colorectal cancer.

NF-κB Signaling Pathway in Lung Cancer

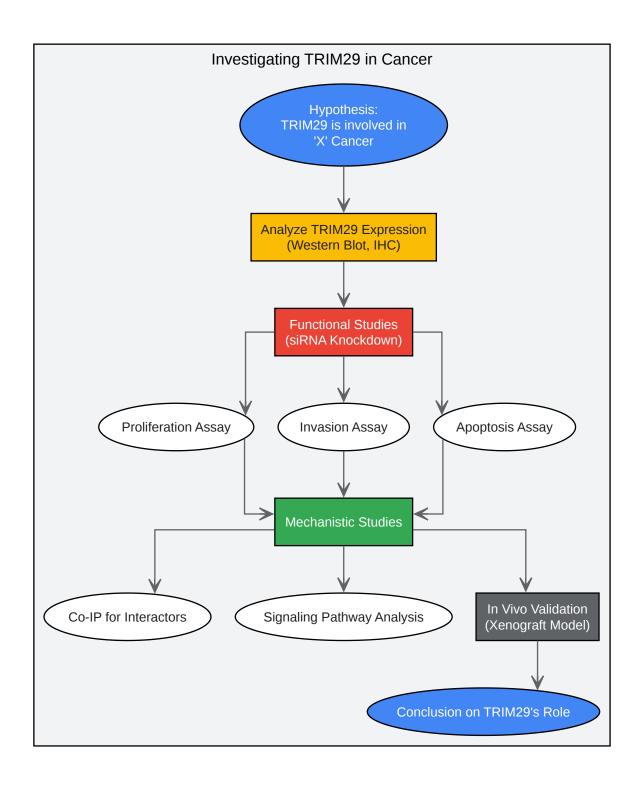
In non-small cell lung cancer, TRIM29 promotes cell growth and proliferation by activating the NF-kB signaling pathway. This leads to the upregulation of downstream targets like cyclin D1 and c-Myc. Inhibition of NF-kB can counteract the pro-tumorigenic effects of TRIM29.[5]











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